molecular formula C17H20N2O B185521 1-Cyclohexyl-3-naphthalen-1-ylurea CAS No. 109246-29-9

1-Cyclohexyl-3-naphthalen-1-ylurea

Cat. No.: B185521
CAS No.: 109246-29-9
M. Wt: 268.35 g/mol
InChI Key: TUVHQVHJITVXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-naphthalen-1-ylurea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a naphthalen-1-yl group to the other. Urea derivatives are widely studied for their diverse applications, including pharmaceutical, agrochemical, and material science uses.

Properties

CAS No.

109246-29-9

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-cyclohexyl-3-naphthalen-1-ylurea

InChI

InChI=1S/C17H20N2O/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H2,18,19,20)

InChI Key

TUVHQVHJITVXAV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32

Pictograms

Environmental Hazard

solubility

0.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

1-Ethyl-3-naphthalen-1-ylurea (C₁₃H₁₄N₂O)

  • Structure : Replaces the cyclohexyl group with an ethyl chain.
  • Properties : Smaller substituent (ethyl vs. cyclohexyl) reduces steric hindrance and hydrophobicity. The molecular weight (214.27 g/mol) is lower than 1-cyclohexyl derivatives, likely enhancing aqueous solubility .

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea (C₁₈H₁₆N₂O₂)

  • Structure : Incorporates a methoxyphenyl group instead of cyclohexyl and a naphthalen-2-yl group.
  • Molecular weight (292.33 g/mol) is higher, which may reduce solubility compared to alkyl-substituted ureas .

1-Cyclohexyl-3-phenyl-2-thiourea

  • Structure : Thiourea analog with a sulfur atom replacing urea’s oxygen.
  • Properties : Thioureas generally exhibit greater lipophilicity (higher logP) and altered hydrogen-bonding patterns (S–H vs. O–H), which can enhance membrane permeability but reduce crystallinity .

1-Benzoyl-3-(naphthalen-1-yl)thiourea

  • Structure : Benzoyl and naphthyl groups attached to a thiourea core.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Hydrogen Bonding
1-Cyclohexyl-3-naphthalen-1-ylurea ~286.38* Cyclohexyl, naphthalen-1-yl ~4.2* Urea (O–H, N–H)
1-Ethyl-3-naphthalen-1-ylurea 214.27 Ethyl, naphthalen-1-yl ~3.1 Urea (O–H, N–H)
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea 292.33 Methoxyphenyl, naphthalen-2-yl ~3.8 Urea (O–H, N–H)
1-Cyclohexyl-3-phenyl-2-thiourea ~250.38* Cyclohexyl, phenyl ~4.5* Thiourea (S–H)

*Estimated based on structural analogs .

  • Hydrophobicity : The cyclohexyl group in 1-cyclohexyl-3-naphthalen-1-ylurea increases logP compared to ethyl or methoxyphenyl analogs, suggesting greater membrane permeability but lower aqueous solubility.
  • Crystallinity: Urea derivatives with planar aromatic groups (e.g., naphthyl) often exhibit strong intermolecular hydrogen bonds, leading to crystalline structures, as seen in naphthalen-1-ylmethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.